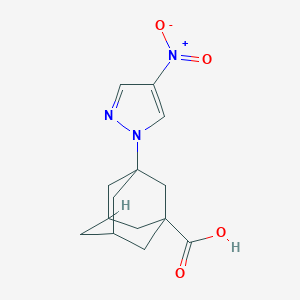

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12(19)13-2-9-1-10(3-13)5-14(4-9,8-13)16-7-11(6-15-16)17(20)21/h6-7,9-10H,1-5,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOTMBSXZCHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other derivatives that retain the adamantane moiety.

Scientific Research Applications

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azole Substituents

Adamantane-1-carboxylic acid derivatives with nitrogen-containing heterocycles (e.g., triazoles, tetrazoles) are well-documented. Key examples include:

Triazole Derivatives

- 3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Molecular formula: C₁₂H₁₅N₅O₄ (MW: 305.28 g/mol) Features a nitro group at the 3-position of the triazole ring, differing from the pyrazole substitution in the target compound.

Tetrazole Derivatives

- 3-(Tetrazol-1-yl)adamantane-1-carboxylic acid Molecular formula: C₁₂H₁₆N₄O₂ Synthesized in 81% yield, this derivative lacks the nitro group but demonstrates high synthetic efficiency. Tetrazoles are known for their metabolic stability, which may be advantageous in medicinal chemistry .

Substituent Effects: Pyrazole vs. Phenyl Groups

- 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid

- Molecular formula: C₁₈H₂₂O₃ (MW: 286.16 g/mol)

- Replacing the nitro-pyrazole with a methoxyphenyl group introduces distinct steric and electronic profiles. Predicted collision cross-section (CCS) data for this compound (e.g., [M+H]⁺ CCS: 167.9 Ų) suggests utility in mass spectrometry-based analyses .

Functional and Application Differences

- Coordination Chemistry : Triazole and tetrazole derivatives form stable copper complexes under solvent-thermal conditions, suggesting utility in materials science or catalysis .

- Analytical Applications : Methoxyphenyl analogues with CCS data (e.g., 167.9 Ų for [M+H]⁺) are valuable for developing predictive models in metabolomics .

Biological Activity

3-(4-Nitro-1H-pyrazol-1-yl)adamantane-1-carboxylic acid, with the CAS number 1004944-58-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 3-(4-nitropyrazol-1-yl)adamantane-1-carboxylic acid |

| CAS Number | 1004944-58-4 |

The biological activity of this compound can be attributed to its interactions with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological molecules. These interactions may modulate the activity of enzymes and receptors, leading to observed biological effects.

Antibacterial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The compound's structure allows it to penetrate bacterial membranes and disrupt vital processes.

Case Study: A series of synthesized pyrazole derivatives demonstrated promising activity against various bacterial strains, with some compounds showing efficacy comparable to standard antibiotics .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Data Table: Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 61 | 76 | 10 |

| Compound B | 85 | 93 | 10 |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that it can induce apoptosis in cancer cells through various pathways. The presence of the adamantane moiety enhances its interaction with cellular targets involved in cancer progression.

Case Study: A recent study explored the anticancer effects of related pyrazole compounds on human cancer cell lines (e.g., H460, A549). These compounds showed significant cytotoxicity and induced cell death through apoptosis .

Q & A

Q. What derivatization strategies enhance biological activity or selectivity?

- Methodology :

- Amide Formation : React with primary amines (e.g., benzylamine) using EDC/HOBt coupling to improve cell permeability .

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) yields amino-pyrazole analogs for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.